molecular formula C9H12N2O2 B2938921 3-amino-N-(2-hydroxyethyl)benzamide CAS No. 103956-05-4

3-amino-N-(2-hydroxyethyl)benzamide

Cat. No.: B2938921
CAS No.: 103956-05-4
M. Wt: 180.207
InChI Key: GGNCHYPESPHBPJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H12N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzamide attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-hydroxyethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of 3-amino-N-(2-oxoethyl)benzamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-amino-N-(2-hydroxyethyl)benzamide has shown potential for use in various fields of research and industry, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)benzamide: Similar structure but lacks the amino group.

    2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with the amino group in a different position.

    4-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with the amino group in a different position

Uniqueness

3-amino-N-(2-hydroxyethyl)benzamide is unique due to the presence of both an amino group and a hydroxyl group on the benzamide structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCHYPESPHBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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